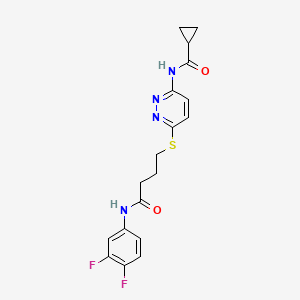

N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is a chemical compound with potential biological activities . It is a derivative of pyrimidine, a moiety known for its wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group attached to a cyclopropanecarboxamide group via a nitrogen atom. It also has a 4-oxobutylthio group attached to the pyridazin-3-yl group, and a 3,4-difluorophenylamino group attached to the 4-oxobutyl group .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 304–305 °C . Its molecular formula is C15H14F2N4O2S and it has a molecular weight of 352.36.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Novel Compounds

Studies have been conducted on the synthesis of novel heterocyclic compounds with potential for various applications, including as disperse dyes for polyester fibers and as agents with antioxidant, antitumor, and antimicrobial activities. For instance, novel arylazothiazole disperse dyes containing selenium were synthesized and shown to have high efficiency in vitro for their antioxidant and antimicrobial activity against various pathogens (Khalifa et al., 2015). These findings suggest a potential for the development of bioactive fabrics with sterilizing properties.

Development of Antimicrobial Agents

The antimicrobial activity of synthesized thienopyrimidine derivatives was investigated, demonstrating pronounced antimicrobial effects against bacterial and fungal strains (Bhuiyan et al., 2006). This indicates the potential for these compounds to be developed into new antimicrobial agents.

Synthesis of Pyrimidine Derivatives

Research on the utility of specific reactants for the synthesis of novel pyrimidine derivatives has shown promising results in creating compounds with potential antimicrobial activity. For example, lauroyl isothiocyanate was used as a scaffold in the synthesis of novel pyrimidine derivatives, which were assessed for their antimicrobial activity, showing effectiveness against tested microorganisms (El-Mawgoud & Hemdan, 2018). This underscores the potential for designing new antimicrobial drugs based on pyrimidine structures.

Advanced Materials and Chemical Synthesis

Research into the synthesis of hyperbranched polyimides for gas separation applications highlights the use of novel synthetic routes to create materials with potential industrial applications (Fang et al., 2000). This demonstrates the broad applicability of advanced synthetic chemistry in material science.

Zukünftige Richtungen

The compound, being a pyrimidine derivative, has potential biological activities and could be further studied for its therapeutic benefits. Pyrimidine derivatives are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry . Therefore, this compound might be a promising candidate for future research in drug discovery.

Wirkmechanismus

Target of action

Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of action

The mode of action of pyridazinone derivatives can vary widely, depending on their specific structure and the biological targets they interact with .

Biochemical pathways

Pyridazinone derivatives can affect a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in inflammation, pain perception, cancer progression, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyridazinone derivatives, due to their varied structures, can have diverse pharmacokinetic profiles .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Pyridazinone derivatives have been associated with a wide range of effects, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties .

Eigenschaften

IUPAC Name |

N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCKPQVDQPOGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)